(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl acetate
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Overview
Description
(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl acetate is a heterocyclic compound that features a fused pyran and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of pyridine derivatives and dihydropyran intermediates. The reaction conditions often include the use of catalysts such as molecular iodine or transition metal complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while reduction can produce pyridine alcohols.
Scientific Research Applications
(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of (3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and CDK2 inhibition.
Pyrazolo[4,3-c]pyridine:
Uniqueness
(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl acetate stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)15-7-10-5-9-3-2-4-14-11(9)6-12-10/h5-6H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUSHMKVDNAKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC=C2C(=C1)CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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